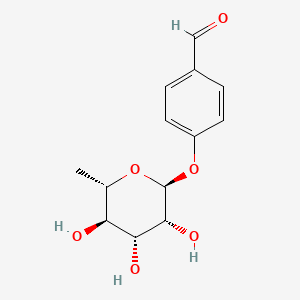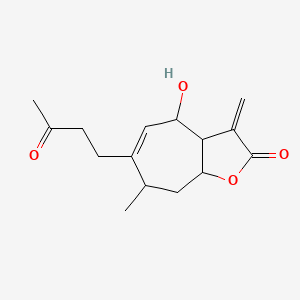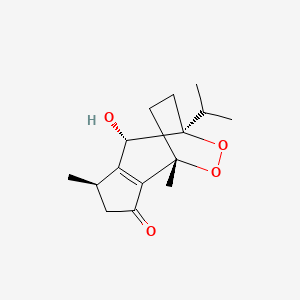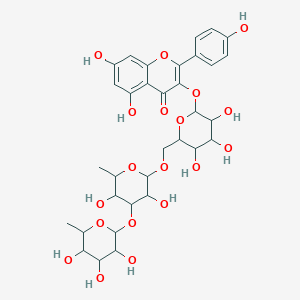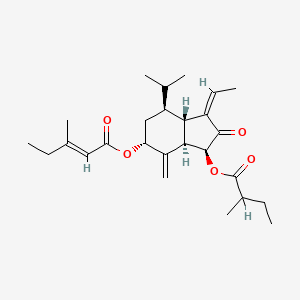
12-epi Leukotriene B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-epi LTB3 is an LTB isomer that would not be formed either by known enzymatic or non-enzymatic processes. The conversion of LTA into different isomers of LTB is complex, and has generated confusion in the past. The enzymatic hydrolysis of LTA leads to LTB, which is the corresponding 5(S),12(R)-dihydroxy acid containing a 6(Z),8(E),10(E) conjugated triene. Non-enzymatic hydrolysis of LTA produces none of this material, but instead produces both the 12(S) and the 12(R) isomers of LTB in which the triene component now contains a 6-trans double bond. 12-epi (or 12(S)) LTB isomers which contain the natural 6-cis olefin are not produced either by enzymatic or by non-enzymatic processes. Further, 3-series LTs (derived from Mead acid) are only seen in essential fatty acid deficiency. Mead acid is a good substrate for 5-lipoxygenase, leading to LTA3. Enzymatic conversion of LTA3 to LTB3 is very low because LTA3 is actually an inhibitor of LTA hydrolase. Non-enzymatic hydrolysis of LTA3 leads to 6-trans-12-epi LTB3, and to 6-trans LTB3. The biological activity of 12-epi LTB3 has not been explored.
Applications De Recherche Scientifique
Chemotactic Activity and Neutrophil Response
12-epi Leukotriene B3 (12-epi-6-trans LTB4) exhibits significantly lower chemotactic activity compared to its isomer, Leukotriene B4 (LTB4). It fails to attract neutrophils at levels between 10⁻⁶ and 10⁻⁵ M, indicating a markedly reduced efficacy in neutrophil chemotaxis compared to LTB4 (Dahinden, Clancy, & Hugli, 1984).
Inhibition of Leukotriene A4 Hydrolase
Leukotriene A3, a related compound, has been shown to be a potent inhibitor of Leukotriene A4 hydrolase, an enzyme responsible for the conversion of Leukotriene A4 to LTB4. This suggests a potential role of this compound in modulating the leukotriene pathway, impacting inflammatory responses (Evans, Nathaniel, Zamboni, & Ford-Hutchinson, 1985).
Binding to Human Polymorphonuclear Leukocytes
Studies demonstrate that the stereoisomers of LTB4, including 12-epi-6-trans LTB4, show diminished abilities to bind to human polymorphonuclear leukocytes. This indicates a high degree of stereospecificity for LTB4 receptors, suggesting that slight structural variations in leukotrienes, like this compound, can significantly alter their biological activity (Kreisle & Parker, 1983).
Impact on Barrier Function and Actin Polymerization
The Leukotriene B4 receptor BLT2, which binds this compound, plays a crucial role in protecting the barrier function of human keratinocytes. It does so by enhancing cell-cell contact and inducing actin polymerization, highlighting its potential application in treating barrier-disrupted skin diseases (Chiba et al., 2016).
Leukotriene Metabolism in Polymorphonuclear Leukocytes
12-epi-6-trans-8-cis-leukotriene B4, a double dioxygenation product similar to this compound, has been identified in the leukotriene production of bovine polymorphonuclear leukocytes. This indicates the role of such isomers in the complex metabolism of leukotrienes in inflammatory cells (Walstra, Verhagen, Veldink, & Vliegenthart, 1984).
T-Lymphocyte Subset Specificity
Leukotriene B4, but not its stereoisomer (12S)-leukotriene B4, which is structurally similar to this compound, interacts specifically with human T lymphocytes. This demonstrates the distinct biological effects of these isomers on immune cells, emphasizing the importance of structural specificity in leukotriene function (Payan, Missirian-Bastian, & Goetzl, 1984).
Propriétés
Formule moléculaire |
C20H34O4 |
|---|---|
Poids moléculaire |
338.5 |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19+/m0/s1 |
Clé InChI |
NGTXCORNXNELNU-OUZMKVEGSA-N |
SMILES |
CCCCCCCC[C@H](O)/C=C/C=C/C=C[C@@H](O)CCCC(O)=O |
Synonymes |
12-epi LTB3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




